
1H-1,4-Diazonine-5,9(2H,6H)-dione, tetrahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-1,4-Diazonine-5,9(2H,6H)-dione, tetrahydro- is a heterocyclic compound that contains nitrogen atoms within its ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,4-Diazonine-5,9(2H,6H)-dione, tetrahydro- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Starting from linear precursors that contain the necessary functional groups, cyclization can be induced under specific conditions to form the heterocyclic ring.
Reduction Reactions: The tetrahydro- form indicates that the compound may be synthesized through the reduction of a more oxidized precursor.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch Processing: Where reactions are carried out in large reactors with controlled temperatures and pressures.
Continuous Flow Chemistry: For more efficient and scalable production, continuous flow methods may be employed.
Análisis De Reacciones Químicas
Types of Reactions
1H-1,4-Diazonine-5,9(2H,6H)-dione, tetrahydro- can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Further reduction to more saturated forms.
Substitution: Functional group substitutions at specific positions on the ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Transition metal catalysts like palladium or platinum may be used in certain reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized heterocycles, while reduction may yield more saturated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigation as a potential pharmaceutical agent.
Industry: Use in the synthesis of materials with specific properties.
Mecanismo De Acción
The mechanism of action for 1H-1,4-Diazonine-5,9(2H,6H)-dione, tetrahydro- would involve its interaction with molecular targets such as enzymes or receptors. The pathways involved would depend on the specific application, whether it be in medicinal chemistry or materials science.
Comparación Con Compuestos Similares
Similar Compounds
1H-1,4-Diazonine-5,9(2H,6H)-dione: The non-tetrahydro form.
1H-1,4-Diazonine-5,9(2H,6H)-dione, dihydro-: A partially reduced form.
Other Heterocyclic Compounds: Such as pyridines, pyrimidines, and diazines.
Uniqueness
1H-1,4-Diazonine-5,9(2H,6H)-dione, tetrahydro- is unique due to its specific ring structure and the presence of nitrogen atoms, which can impart unique chemical and physical properties.
Propiedades
Número CAS |
57531-03-0 |
|---|---|
Fórmula molecular |
C7H12N2O2 |
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
1,4-diazonane-5,9-dione |
InChI |
InChI=1S/C7H12N2O2/c10-6-2-1-3-7(11)9-5-4-8-6/h1-5H2,(H,8,10)(H,9,11) |
Clave InChI |
NWIRVGYVDNENPQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NCCNC(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


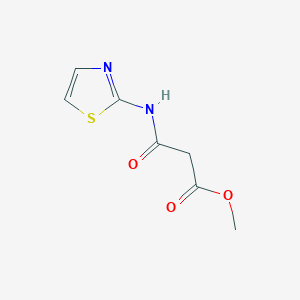

![2-[(1-Oxo-1-phenylpropan-2-yl)carbamoyl]benzoic acid](/img/structure/B14627837.png)
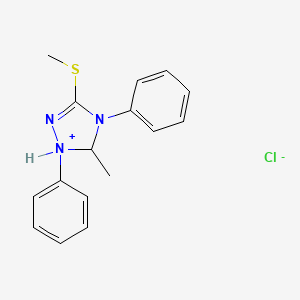




![9-[(Propan-2-yl)oxy]anthracene](/img/structure/B14627879.png)
![1-[1-Heptyl-4-(3-hydroxyphenyl)piperidin-4-yl]propan-1-one](/img/structure/B14627880.png)
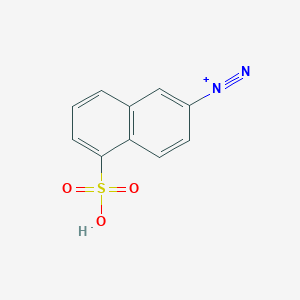
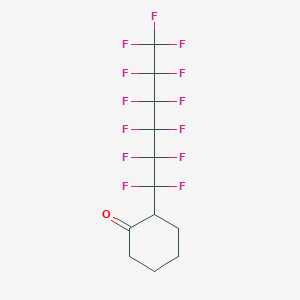
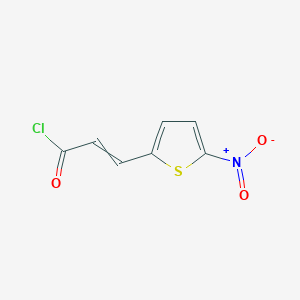
![Methanesulfonic acid, [(4-chlorophenyl)amino]-](/img/structure/B14627895.png)
